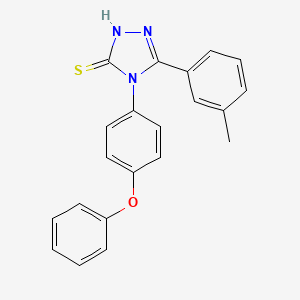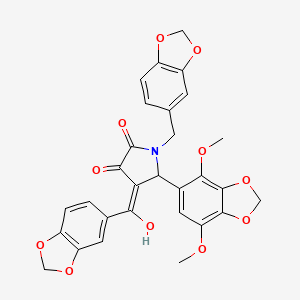![molecular formula C20H23F4NO3S B11064398 4-tert-butyl-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide](/img/structure/B11064398.png)
4-tert-butyl-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide, with the chemical formula C10H15NO2S, is a sulfonamide compound. It consists of a tert-butyl group, a tetrafluoropropoxy-methyl-substituted phenyl ring, and a benzenesulfonamide moiety . This compound finds applications in various fields due to its unique structure.
Preparation Methods
The synthetic routes for this compound involve the reaction of tert-butylamine with 4-(2,2,3,3-tetrafluoropropoxy)benzenesulfonyl chloride. The reaction conditions typically include an organic solvent (such as dichloromethane) and a base (such as triethylamine). Industrial production methods may vary, but they generally follow similar principles .
Chemical Reactions Analysis
Reactivity: 4-tert-butyl-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide can undergo various reactions, including nucleophilic substitutions, acid-base reactions, and amide hydrolysis.
Common Reagents: Reagents like strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines) are used.
Major Products: The primary products depend on the specific reaction conditions, but they often involve modifications of the sulfonamide or phenyl ring .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity, such as enzyme inhibition.
Medicine: May have applications in drug design or as a pharmacophore.
Industry: Employed in materials science or as a ligand in catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, potentially related to its sulfonamide or fluorinated phenyl groups.
Comparison with Similar Compounds
While there are no direct analogs, the combination of tert-butyl, tetrafluoropropoxy, and benzenesulfonamide functionalities makes this compound unique. Similar compounds may include other sulfonamides or fluorinated aromatic derivatives.
Properties
Molecular Formula |
C20H23F4NO3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H23F4NO3S/c1-19(2,3)15-6-10-17(11-7-15)29(26,27)25-16-8-4-14(5-9-16)12-28-13-20(23,24)18(21)22/h4-11,18,25H,12-13H2,1-3H3 |
InChI Key |
BTHHBBQURPMXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)COCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B11064316.png)
![3-bromo-N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B11064324.png)
![N-(2-fluorophenyl)-2-(15-methyl-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-19-yl)acetamide](/img/structure/B11064329.png)
![3-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11064333.png)
![N-1-adamantyl-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine-1-carboxamide](/img/structure/B11064337.png)

![6-(5-bromothiophen-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064340.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11064348.png)

methanone](/img/structure/B11064355.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11064358.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B11064369.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11064405.png)
![1-benzyl-2'-(3-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11064411.png)
